PDE4 Isoform Selectivity: Moracin M vs. Moracin C
Moracin M demonstrates sub-5 μM inhibition of PDE4D2 and PDE4B2 while showing >10-fold selectivity over PDE5A1 and PDE9A2 [1]. A direct head-to-head comparative kinetics analysis with its analog Moracin C was performed to validate inhibitory potency predictions from molecular dynamics simulations [1]. The study confirmed that Moracin M exhibits a distinct binding mode forming three hydrogen bonds with Gln369, Asn321, and Asp318 in the PDE4 active site, which is not identically replicated by Moracin C [1].
| Evidence Dimension | PDE4 isoform inhibition (IC50) and binding mode |
|---|---|
| Target Compound Data | PDE4D2: 2.9 μM; PDE4B2: 4.5 μM; PDE5A1: >40 μM; PDE9A2: >100 μM |
| Comparator Or Baseline | Moracin C: Comparative kinetics analysis performed; binding free energy calculations and MD simulations validated distinct binding interactions |
| Quantified Difference | Qualitative validation of differential inhibitory potency and distinct hydrogen bonding network (Gln369, Asn321, Asp318) |
| Conditions | Enzymatic inhibition assay; molecular docking and 8 ns molecular dynamics simulations |
Why This Matters
For PDE4-targeted research in asthma or IPF, Moracin M provides a unique isoform selectivity window (PDE4D2/PDE4B2 >10x over PDE5/PDE9) that is not available with other moracins, enabling cleaner mechanistic studies.
- [1] Chen SK, Zhao P, Shao YX, Li Z, Zhang C, Liu P, He X, Luo HB, Hu X. Moracin M from Morus alba L. is a natural phosphodiesterase-4 inhibitor. Bioorg Med Chem Lett. 2012 May 1;22(9):3261-4. View Source
